1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H19BN2O2 and its molecular weight is 234.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 1-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a raw substitute material for various synthesized compounds, demonstrating its utility as an intermediate in organic synthesis. Studies have confirmed its structure through FT-IR, 1H NMR, 13C NMR, and MS spectroscopies, along with X-ray diffraction and density functional theory (DFT) calculations. These methods help elucidate the molecular structure, confirming the compound's role in facilitating the synthesis of more complex molecules (Liao et al., 2022).
Advanced Material Applications
Research into the synthesis of novel N,N,O scorpionate ligands for transition metal complexes has highlighted the potential of compounds containing the this compound motif. These ligands, by introducing allyl or hydroxymethyl groups, facilitate the creation of new materials with potential applications in catalysis and materials science, demonstrating the adaptability of such compounds in creating advanced functional materials (Hübner et al., 2006).
Photophysical Properties and Applications
The compound's framework has been explored for its application in the development of charge transfer dyes within various polymers of differing polarity. This research underscores the significance of the compound's structural features in altering photophysical properties, such as fluorescence and absorbance, which are critical for applications in sensing, optical materials, and electronic devices. The modification of polymer properties through the incorporation of such a compound demonstrates its versatility and potential for innovation in materials science (Kwak et al., 2009).
Properties
IUPAC Name |
1-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-6-7-15-9-10(8-14-15)13-16-11(2,3)12(4,5)17-13/h6,8-9H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFBKZWRCYFZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729131 | |
Record name | 1-(Prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000801-78-4 | |
Record name | 1-(Prop-2-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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